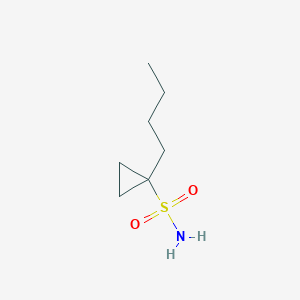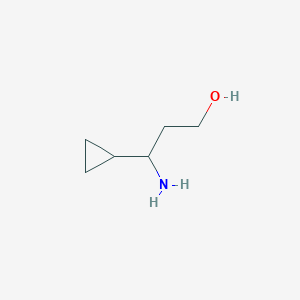
N-(5-Chloropyrimidin-2-yl)acetamide
Overview
Description
“N-(5-Chloropyrimidin-2-yl)acetamide” is a chemical compound with the molecular formula C6H6ClN3O . It is used in various chemical reactions and has a molecular weight of 171.58 .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2-acetamido-5-chloropyrimidine and 2-methyl-3-dimethylaminopropyl chloride hydrochloride . The reaction conditions and yield are not specified in the available resources .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to an acetamide group . The exact 3D structure is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The boiling point and melting point are not specified .Scientific Research Applications
Chemical and Biological Evaluation of Carcinogens
A study explored the synthesis and evaluation of thiophene analogues, including N-(5-phenylthiophen-2-yl)acetamide, for potential carcinogenicity using in vitro assays such as the Salmonella reverse-mutation and cell-transformation assays. Despite observing activity profiles consistent with known chemistry, the study cast doubt on their potential to elicit tumors in vivo, highlighting the importance of establishing reliability on in vitro predictions for new compounds' carcinogenicity (Ashby et al., 1978).
Toxicology of Acetamide Derivatives
Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, including formamide and N,N-dimethylacetamide, discussing their biological consequences on human health and their commercial importance. This review also touched upon the environmental toxicology of these materials, providing insights into their effects beyond human health implications (Kennedy, 2001).
Cytotoxicity and Antitumor Activity of Pyrrolobenzimidazoles
Research on pyrrolobenzimidazole derivatives, including 6-acetamidoquinone derivatives, showcased their cytotoxicity and antitumor activity, offering a new class of antitumor agents with potential advantages over existing therapies. These derivatives act as DNA intercalating agents and inhibit topoisomerase II-mediated DNA relaxation, presenting a promising approach to cancer treatment (Skibo, 1998).
Pharmacological Profile of Zaleplon
A review on Zaleplon, a non-benzodiazepine hypnotic, highlighted its clinical use for treating insomnia. The study detailed its pharmacological profile, indicating its recognition by animals as a benzodiazepine agent and its rapid metabolism in humans, which underscores the complexity and implications of acetamide derivatives in therapeutic applications (Heydorn, 2000).
Biological Effects of N-Acetylcysteine
Dean et al. (2011) discussed the emerging use of N-acetylcysteine in psychiatry, detailing its potential beyond a precursor to glutathione. The review highlights its modulating effects on glutamatergic, neurotropic, and inflammatory pathways, demonstrating the therapeutic potential of acetylated amino acids in treating psychiatric disorders (Dean, Giorlando, & Berk, 2011).
Safety and Hazards
properties
IUPAC Name |
N-(5-chloropyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPARKBQHNQWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Methylphenyl)sulfonyl]4-(1-piperidino)piperidine-4-carboxamide](/img/structure/B3149997.png)

![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)








